molecular formula C18H30O2 B087326 5,9,12-Octadecatrienoic acid CAS No. 13237-97-3

5,9,12-Octadecatrienoic acid

Cat. No. B087326
CAS RN: 13237-97-3
M. Wt: 278.4 g/mol
InChI Key: HXQHFNIKBKZGRP-JRVLCRGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9,12-Octadecatrienoic acid is a carboxylic acid composed of 18 carbon atoms and three cis double bonds . It is a polyunsaturated fatty acid whose molecule has an 18-carbon unbranched backbone with three double bonds .


Molecular Structure Analysis

The molecular formula of 5,9,12-Octadecatrienoic acid is C18H30O2 . It has an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da .


Physical And Chemical Properties Analysis

5,9,12-Octadecatrienoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 384.8±11.0 °C at 760 mmHg, and a flash point of 281.7±14.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 13 freely rotating bonds .

Scientific Research Applications

  • Dietary and Pharmaceutical Applications : γ-Linolenic acid, a form of 5,9,12-Octadecatrienoic acid, has significant importance in dietary and pharmaceutical applications. It necessitates the distinction between different forms of octadecatrienoic acids for accurate screening in various species (Aitzetmüller, Werner, & Tsevegsüren, 1993).

  • Skin Health : Topical application of certain metabolites of columbinic acid, a form of 5,9,12-Octadecatrienoic acid, showed significant effects on rat skin, indicating potential therapeutic applications for skin conditions (Elliott, Morrison, Sprecher, & Needleman, 1985).

  • Platelet Metabolism : Human platelets can metabolize 6,9,12-Octadecatrienoic acid into various hydroxy acids, revealing insights into the role of this fatty acid in human biochemistry (Hamberg, 1983).

  • Anti-inflammatory and Cardiovascular Benefits : 9,12,15-Octadecatrienoic acid, derived from plants, has been linked with cardiovascular-protective, anti-inflammatory, anti-cancer, and other therapeutic properties. It's particularly noted for its role in reducing blood clots and its potential in treating metabolic syndromes (Parvathi et al., 2022).

  • Jasmonic Acid Precursor : Allene oxide cyclase (AOC), using 5,9,12-Octadecatrienoic acid derivatives, plays a critical role in the biosynthesis of jasmonic acid, a plant hormone. This indicates the fatty acid's importance in plant metabolism (Ziegler, Hamberg, Miersch, & Parthier, 1997).

  • Stress Response in Plants : Specific forms of 5,9,12-Octadecatrienoic acid play a role in plant response to stress, indicating their importance in plant defense mechanisms (Koch, Hoskovec, & Boland, 2002).

properties

IUPAC Name

(5E,9E,12E)-octadeca-5,9,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHFNIKBKZGRP-JRVLCRGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,9,12-Octadecatrienoic acid

CAS RN

13237-97-3
Record name 5,9,12-Octadecatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9,12-Octadecatrienoic acid
Reactant of Route 2
Reactant of Route 2
5,9,12-Octadecatrienoic acid
Reactant of Route 3
5,9,12-Octadecatrienoic acid
Reactant of Route 4
5,9,12-Octadecatrienoic acid
Reactant of Route 5
5,9,12-Octadecatrienoic acid
Reactant of Route 6
5,9,12-Octadecatrienoic acid

Citations

For This Compound
99
Citations
Y KUWAHARA, M SAMEJIMA, T SAKATA… - Applied entomology …, 1995 - jstage.jst.go.jp
(Z, Z, Z)-5, 9, 12-Octadecatrienoic acid and (Z, Z)-5, 9-octadecadienoic acid were isolated as components of body lipid from an unidentified species of the genus Tortonia [Astigmata: …
Number of citations: 13 www.jstage.jst.go.jp
MTG Hierro, G Robertson… - Journal of the …, 1996 - Wiley Online Library
The fatty acid composition of seeds ofGinkgo biloba has been examined by a combination of capillary gas chromatography, silver ion high‐performance liquid chromatography and gas …
Number of citations: 38 aocs.onlinelibrary.wiley.com
T Ide, M Murata, M Sugano - Lipids, 1995 - Springer
The activities of key enzymes in glycerolipid biosynthesis and fatty acid oxidation were compared using CoA esters of naturally occurring positional isomers of octadecatrienoic acids (18…
Number of citations: 28 link.springer.com
S Noguchi, T Katada, K Gonda - Agricultural and Biological …, 1977 - jstage.jst.go.jp
1086 S. NOGUCHI, T. KATADA and K. GONDA located at the C-4 position is excluded. Furthermore, since no signal of-C_?? _2-C= C appeared at magnetic field lower than ƒÂ= 5.5 …
Number of citations: 8 www.jstage.jst.go.jp
T Takagi, N Wakasa, K Miyashita - Journal of the American Oil Chemists' …, 1987 - Springer
The determination of conjugated diene formation revealed that the mol % conversions of allcis-6,9,12-octadecatrienoic acid [γ-linolenic, 18:3(n-6)], allcis-5,8,11,14-eicosatetraenoic acid …
Number of citations: 32 link.springer.com
G Weeks - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1976 - Elsevier
The fatty acid composition of Dictyostelium discoideum has been modified by growing the axenic strain, Ax-2, in media containing long chain polyenoic fatty acids. Large amounts of …
Number of citations: 46 www.sciencedirect.com
Y KUwAHARA, M SAMEIMA, T SAKATA… - Appl. Entomol …, 1995 - researchgate.net
(ZZZ)-5, 9, 12-Octadecatrienoic acid and (ZZ)-5, 9-octadecadienoic acid were isolatcd as componcnts of body lipid from an unidentified species of the genus Tortonia [Astigmata: …
Number of citations: 0 www.researchgate.net
T Saito, H Ochiai - Lipids, 1996 - Wiley Online Library
The all‐cis‐5,9,12‐heptadecatrienoic acid was identified in the cellular slime moldPolysphondylium pallidum. The structural elucidation was accomplished by capillary gas …
Number of citations: 17 aocs.onlinelibrary.wiley.com
CR Smith Jr, RM Freidinger, JW Hagemann… - Lipids, 1969 - Wiley Online Library
The seed oil ofTeucrium depressum Small yields two unusual trienoid components, all‐cis‐5,9,12‐octadecatrienoic acid (6.7%) andtrans‐5,cis‐9,cis‐12‐octadecatrienoic acid (2.0%). A …
Number of citations: 30 aocs.onlinelibrary.wiley.com
O Lehtinen, VJ Kärkkäinen, M Antila - Acta Chem. Fenn.(Suomen Kemistilehti) B35, 1962
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.